

Application Notes and Protocols for Crosslinking with Homobifunctional Carboxy-PEG

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Compound of Interest

Compound Name: Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-

Cat. No.: B606168

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Homobifunctional carboxy-polyethylene glycol (PEG) crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of molecules containing primary amines, such as proteins, peptides, and nanoparticles. These reagents possess two N-hydroxysuccinimide (NHS) ester-activated carboxyl groups at either end of a flexible, hydrophilic PEG spacer. The NHS esters react with primary amines (e.g., the ϵ -amine of lysine residues or the N-terminal α -amine of polypeptides) in a pH-dependent manner to form stable, covalent amide bonds.[1][2][3]

The incorporation of a PEG spacer offers several advantages over traditional hydrocarbon-based crosslinkers. The PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[3][4] Furthermore, the hydrophilic nature of the PEG backbone can improve the accessibility of the reactive groups to the protein surface, potentially leading to higher crosslinking efficiency compared to more hydrophobic crosslinkers.

These application notes provide an overview of the chemistry, applications, and detailed protocols for using homobifunctional carboxy-PEG crosslinkers.

Chemical Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5]

This reaction is most efficient at a pH range of 7.2 to 8.5.[5] However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with higher pH.[3] Therefore, careful control of the reaction pH is critical to maximize the yield of the desired conjugate.

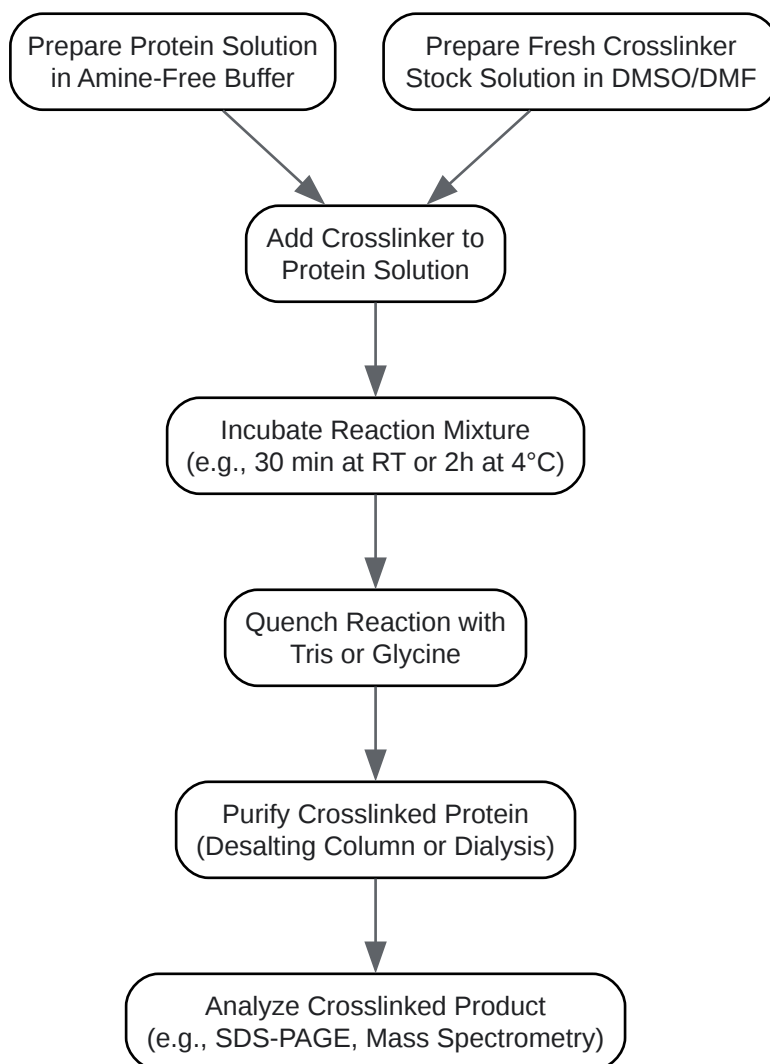


Figure 2. General Experimental Workflow for Protein Crosslinking.

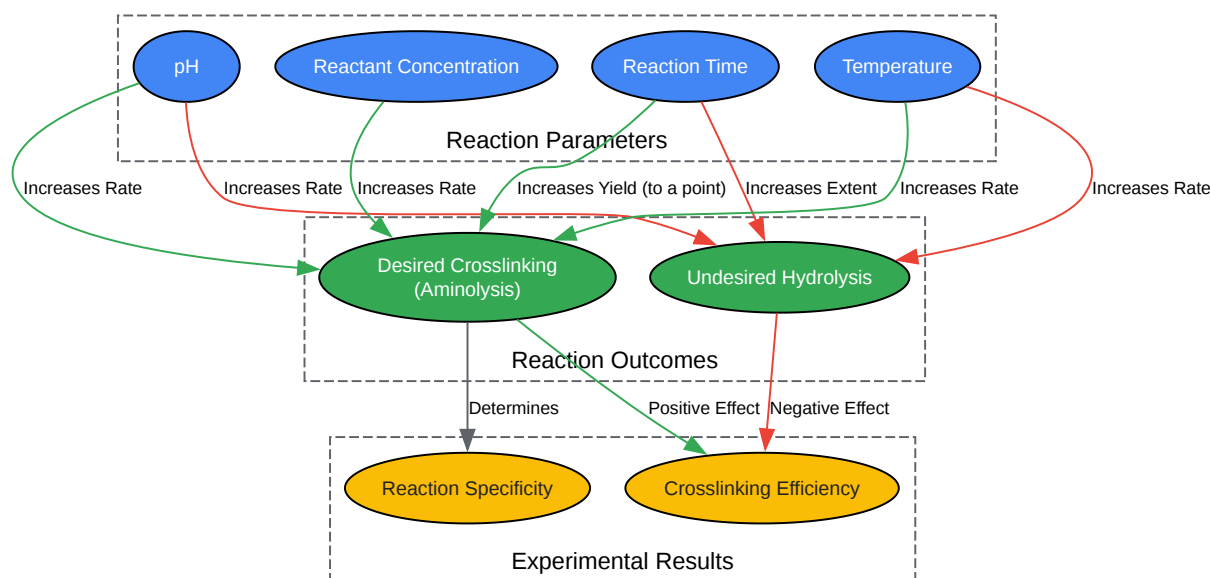


Figure 3. Key Relationships in Crosslinking Optimization.

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